molecular formula C12H9N5O2S B2685213 [(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid CAS No. 868969-36-2

[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid

Cat. No.: B2685213
CAS No.: 868969-36-2
M. Wt: 287.3
InChI Key: IWGIWABBHGYFOF-UHFFFAOYSA-N
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Description

[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid is a heterocyclic compound that features a unique structure combining pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This one-pot synthesis method is efficient and operationally simple, providing high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable nature of the one-pot synthesis method suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid is unique due to its specific combination of pyridine, triazole, and pyridazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c18-11(19)7-20-10-4-3-9-14-15-12(17(9)16-10)8-2-1-5-13-6-8/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGIWABBHGYFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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